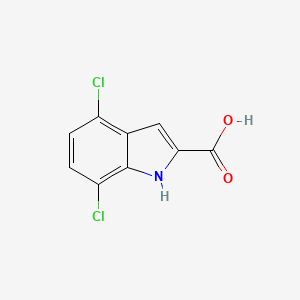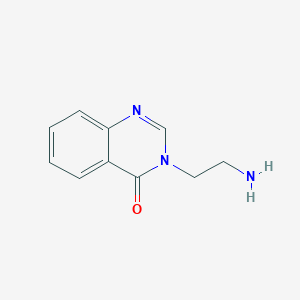
3-(2-aminoethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-aminoethyl)quinazolin-4(3H)-one is a chemical compound that falls under the category of quinazolinones . Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline ring system and a chlorobenzene ring . The dihedral angles between these two components in the two quinazolin-4(3H)-one molecules are essentially the same .Chemical Reactions Analysis
The 2-methyl group in substituted 4(3H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .Aplicaciones Científicas De Investigación
Analgesic and Anti-Inflammatory Applications
- 3-(2-aminoethyl)quinazolin-4(3H)-one derivatives have been extensively studied for their potential analgesic and anti-inflammatory properties. A study by Sheorey, Thangathiruppathy, and Alagarsamy (2013) synthesized a series of novel 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones, evaluating their analgesic and anti-inflammatory activities. They found that certain compounds, particularly 3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one (AS1), showed significant analgesic and anti-inflammatory activity, comparable to diclofenac sodium, a standard reference in this area (Sheorey, Thangathiruppathy, & Alagarsamy, 2013).
Antibacterial Activity
- Novel derivatives of this compound have been shown to exhibit antibacterial properties. Wang et al. (2014) synthesized and tested Schiff base derivatives of quinazolin-4(3H)-one against tobacco and tomato bacterial wilts. The study indicated that these compounds have promising antibacterial activities, with effectiveness against tobacco and tomato bacterial wilts at lower concentrations than the positive control thiodiazole copper (Wang et al., 2014).
Synthetic Methodology Development
- Research by Jiang et al. (2014) contributed to the development of novel synthesis methods for quinazolin-4(3H)-ones. They introduced a palladium-catalyzed three-component reaction, efficiently constructing quinazolin-4(3H)-ones with operational simplicity, demonstrating a significant advancement in the synthesis methods of these compounds (Jiang et al., 2014).
Anticonvulsant Activity
- Kumar et al. (2011) investigated the anticonvulsant activity of this compound derivatives. They synthesized a series of novel compounds and assessed their effectiveness using the 6 Hz psychomotor seizure test, identifying compounds with significant anticonvulsant properties. This study highlights the potential of these compounds in treating epilepsy and related disorders (Kumar et al., 2011).
DNA Interaction and Potential Photodynamic Therapy
- A 2022 study by Mikra et al. focused on the photo-activity of 3-amino-2-methyl-quinazolin-4(3H)-ones towards plasmid DNA. They discovered that certain derivatives exhibit significant photo-activity, suggesting their potential application in photo-chemo or photodynamic therapeutics, especially in the context of anticancer and antimicrobial activities (Mikra et al., 2022).
Propiedades
IUPAC Name |
3-(2-aminoethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-5-6-13-7-12-9-4-2-1-3-8(9)10(13)14/h1-4,7H,5-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDNBWPDMOXOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


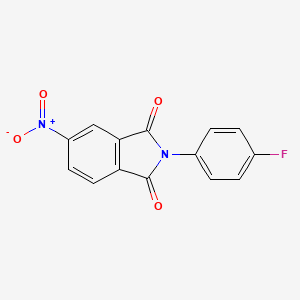
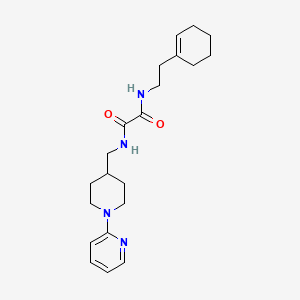
![4-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2575709.png)
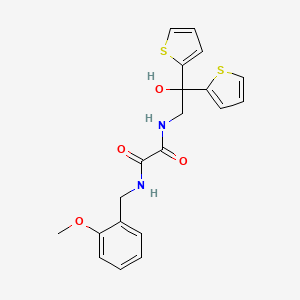
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B2575711.png)

![N-[2-(4-Methoxyanilino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2575714.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2575717.png)
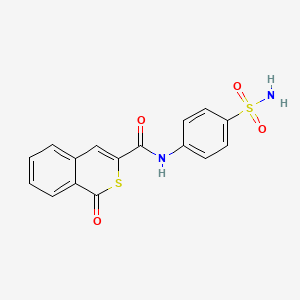
![2-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2575720.png)
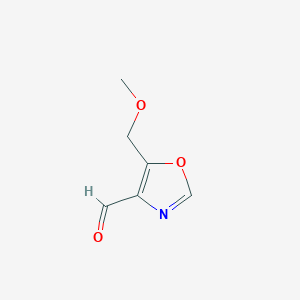
![(E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine](/img/structure/B2575723.png)
